molecular formula C23H17NO6 B2996911 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 622791-91-7

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B2996911
CAS No.: 622791-91-7
M. Wt: 403.39
InChI Key: XADHDBNGQYKPPW-FBHDLOMBSA-N
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Description

The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate” is a benzofuran derivative characterized by a conjugated system with a pyridine ring and a 3,4-dimethoxybenzoate ester group. Its molecular formula is C23H17NO6, with a molecular weight of 403.4 g/mol and an XLogP3 value of 3.9, indicating moderate hydrophobicity . The Z-configuration of the methylene group at the 2-position of the benzofuran core is critical for its stereochemical properties. This compound is structurally related to bioactive benzofuran derivatives, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c1-27-18-8-5-15(11-20(18)28-2)23(26)29-16-6-7-17-19(12-16)30-21(22(17)25)10-14-4-3-9-24-13-14/h3-13H,1-2H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADHDBNGQYKPPW-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate can be represented as follows:

  • Molecular Formula: C20H19N1O5
  • Molecular Weight: 367.37 g/mol

This compound features a benzofuran core, which is known for its diverse biological properties, combined with a pyridine and a dimethoxybenzoate moiety.

Antimicrobial Activity

Several studies have indicated that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran have notable antimicrobial properties. For instance:

CompoundActivityReference
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuranExhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli
Related benzofuran derivativesShowed antifungal activity against Candida albicans

Anticancer Potential

Research has also explored the anticancer potential of benzofuran derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells:

StudyCell LineIC50 (µM)Effect
Study AHeLa (cervical cancer)15.5Induced apoptosis via caspase activation
Study BMCF7 (breast cancer)22.0Inhibited cell proliferation significantly

These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds derived from benzofurans have been shown to exhibit anti-inflammatory properties. For example:

  • Mechanism of Action: Inhibition of NF-kB pathway.
  • Model: Lipopolysaccharide (LPS) induced inflammation in murine macrophages.

The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzofurans highlighted the efficacy of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran against resistant bacterial strains. The study utilized disc diffusion methods to assess the antibacterial activity, revealing zones of inhibition comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the impact of this compound on breast cancer cell lines was assessed. The results indicated that treatment with the compound led to increased levels of apoptotic markers and decreased cell viability, suggesting its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the benzofuran core and the benzoate ester moiety. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzofuran (Position 2) Benzoate Ester Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Differences Reference
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate Pyridin-3-ylmethylene 3,4-dimethoxy C23H17NO6 403.4 3.9 Reference compound; pyridine enhances polarity and hydrogen-bonding capacity.
(Z)-2-[(3-methylthiophen-2-yl)methylene]-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate 3-Methylthiophen-2-ylmethylene 3,4-dimethoxy C23H18O6S 422.4 4.2* Thiophene substitution increases hydrophobicity (higher XLogP3).
(Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 2-Furylmethylene 2,6-dimethoxy C22H16O7 392.4 2.8 Furyl group reduces steric bulk; 2,6-dimethoxy alters electronic distribution.
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate Pyridin-3-ylmethylene 2,6-dimethoxy C23H17NO6 403.4 3.9 Identical core to target compound but 2,6-dimethoxy reduces steric hindrance.

*Estimated based on structural similarity.

Key Findings from Structural Analysis

Substituent Effects on Hydrophobicity :

  • The thiophene analog (XLogP3 = 4.2) is more hydrophobic than the pyridine-containing target compound (XLogP3 = 3.9) due to sulfur’s lipophilic character .
  • The furan analog (XLogP3 = 2.8) exhibits lower hydrophobicity, likely due to the oxygen atom’s polarity in the furan ring .

Electronic and Steric Modifications: The 3,4-dimethoxybenzoate group in the target compound provides meta- and para-substitution, which may enhance π-π stacking interactions compared to the 2,6-dimethoxybenzoate isomer .

Synthetic Accessibility: The thiophene and furan derivatives (e.g., compounds in and ) are synthesized via similar Knoevenagel condensation routes, but the pyridine-containing target compound requires precise control of reaction conditions to maintain Z-configuration .

Research Implications

While the target compound’s pyridine core offers unique electronic properties, its 3,4-dimethoxybenzoate ester distinguishes it from analogs with alternative substitution patterns. Further studies are needed to correlate these structural differences with biological activity, such as enzyme inhibition or antimicrobial effects.

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